molecular formula C8H15NO2S B13507532 5,5-Dimethyl-4-thiazolidinecarboxylic acid ethyl ester

5,5-Dimethyl-4-thiazolidinecarboxylic acid ethyl ester

Cat. No.: B13507532
M. Wt: 189.28 g/mol
InChI Key: XWQOZIACCRZZGW-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate can be synthesized through a multicomponent reaction involving thioglycolic acid, aniline, and ethyl chloroacetate. The reaction typically occurs under reflux conditions in the presence of a base such as triethylamine . Another method involves the cyclization of ethyl 2-chloro-2-(methylthio)acetate with thiourea .

Industrial Production Methods

Industrial production of ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate often employs continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
  • Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
  • Allyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Uniqueness

Ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate stands out due to its unique combination of sulfur and nitrogen atoms within a five-membered ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-4-11-7(10)6-8(2,3)12-5-9-6/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQOZIACCRZZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(SCN1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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